molecular formula C10H11N3O2S2 B5859117 N-cyclopropyl-5-methyl-2,1,3-benzothiadiazole-4-sulfonamide

N-cyclopropyl-5-methyl-2,1,3-benzothiadiazole-4-sulfonamide

Cat. No. B5859117
M. Wt: 269.3 g/mol
InChI Key: ODSLBMWQCIZCOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-5-methyl-2,1,3-benzothiadiazole-4-sulfonamide is a chemical compound that has shown potential in various scientific research applications. It is a sulfonamide derivative that has been synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments. In

Mechanism of Action

The mechanism of action of N-cyclopropyl-5-methyl-2,1,3-benzothiadiazole-4-sulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the inflammatory response. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
N-cyclopropyl-5-methyl-2,1,3-benzothiadiazole-4-sulfonamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation in animal models, as well as inhibit the growth of cancer cells. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-cyclopropyl-5-methyl-2,1,3-benzothiadiazole-4-sulfonamide has several advantages and limitations in laboratory experiments. One advantage is its potential as a tool for studying the inflammatory response and its role in various diseases. However, one limitation is the lack of knowledge regarding its mechanism of action, which makes it difficult to interpret its effects in certain experiments.

Future Directions

There are several potential future directions for research on N-cyclopropyl-5-methyl-2,1,3-benzothiadiazole-4-sulfonamide. One direction is to further investigate its mechanism of action and its effects on various enzymes and pathways involved in inflammation and cancer growth. Another direction is to explore its potential as a treatment for neurological disorders such as Alzheimer's disease. Additionally, research could be done to optimize the synthesis method and improve the purity of the compound for future experiments.

Synthesis Methods

The synthesis of N-cyclopropyl-5-methyl-2,1,3-benzothiadiazole-4-sulfonamide involves the reaction of 5-methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride with cyclopropylamine. The reaction takes place in the presence of a base such as triethylamine or sodium hydroxide. The product is then purified through various methods such as recrystallization or column chromatography.

Scientific Research Applications

N-cyclopropyl-5-methyl-2,1,3-benzothiadiazole-4-sulfonamide has shown potential in various scientific research applications. It has been studied for its potential as an anti-inflammatory agent, as well as its effects on cancer cells. It has also shown promise in the treatment of neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

N-cyclopropyl-5-methyl-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2S2/c1-6-2-5-8-9(12-16-11-8)10(6)17(14,15)13-7-3-4-7/h2,5,7,13H,3-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODSLBMWQCIZCOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NSN=C2C=C1)S(=O)(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-5-methyl-2,1,3-benzothiadiazole-4-sulfonamide

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